(R)-4-(2-Chloro-1-hydroxyethyl)benzene-1,2-diol
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Overview
Description
4-[(1R)-2-Chloro-1-hydroxyethyl]-1,2-benzenediol is an organic compound with a complex structure that includes a chlorinated hydroxyethyl group attached to a benzenediol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-2-Chloro-1-hydroxyethyl]-1,2-benzenediol typically involves the chlorination of a hydroxyethyl group followed by its attachment to a benzenediol ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps such as crystallization or distillation to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-2-Chloro-1-hydroxyethyl]-1,2-benzenediol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyethyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
4-[(1R)-2-Chloro-1-hydroxyethyl]-1,2-benzenediol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(1R)-2-Chloro-1-hydroxyethyl]-1,2-benzenediol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the chlorinated benzene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(1R)-2-Amino-1-hydroxyethyl]benzene-1,2-diol: This compound has an amino group instead of a chlorine atom.
4-[(1R)-2-Hydroxyethyl]-1,2-benzenediol: This compound lacks the chlorine atom entirely.
Uniqueness
4-[(1R)-2-Chloro-1-hydroxyethyl]-1,2-benzenediol is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
Properties
Molecular Formula |
C8H9ClO3 |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
4-[(1R)-2-chloro-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H9ClO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4H2/t8-/m0/s1 |
InChI Key |
BIIUYWULJRSPGG-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CCl)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(CCl)O)O)O |
Origin of Product |
United States |
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